6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran
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Overview
Description
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is an organic compound with the molecular formula C11H12ClNO3. This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound. The presence of chlorine, ethyl, methyl, and nitro groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by chlorination and alkylation reactions. The specific conditions for these reactions often involve the use of strong acids like sulfuric acid for nitration and reagents like thionyl chloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2-ethyl-2-methyl-5-amino-2,3-dihydrobenzofuran.
Scientific Research Applications
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitrobenzofuran: Similar structure but lacks the ethyl and methyl groups.
5-Nitrobenzofuran: Lacks the chlorine, ethyl, and methyl groups.
6-Chloro-2-methylbenzofuran: Lacks the nitro and ethyl groups.
Uniqueness
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (ethyl and methyl) groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-2-ethyl-2-methyl-5-nitro-3H-1-benzofuran |
InChI |
InChI=1S/C11H12ClNO3/c1-3-11(2)6-7-4-9(13(14)15)8(12)5-10(7)16-11/h4-5H,3,6H2,1-2H3 |
InChI Key |
YTPULMLLNQRQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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